Fmoc-2,3-デヒドロバリン-OH

説明

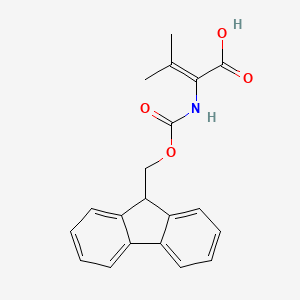

Fmoc-2,3-dehydroval-OH, also known as 9-fluorenylmethoxycarbonyl-2,3-dehydrovaline, is a derivative of valine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process. The dehydrovaline moiety introduces a double bond into the valine structure, which can influence the reactivity and properties of the compound.

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-2,3-dehydroval-OH is widely used in solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group effectively protects the amino group during the synthesis process, allowing for the sequential assembly of peptides under mild conditions. This protection strategy is particularly advantageous as it enables the use of acidic conditions for deprotection without compromising the integrity of sensitive side chains .

Example : In a study focused on synthesizing complex peptides, Fmoc-2,3-dehydroval-OH was incorporated into the peptide sequence to introduce structural diversity and enhance biological activity. The ability to manipulate the Fmoc group facilitates the incorporation of various functional groups that can modify peptide properties such as solubility and receptor binding affinity .

Medicinal Chemistry Applications

Drug Design and Development

The unique structural characteristics of Fmoc-2,3-dehydroval-OH make it a valuable component in designing peptide-based drugs. Its incorporation into peptides can enhance their stability and bioavailability. Furthermore, the compound has been explored for its potential as an inhibitor in various biochemical pathways.

Case Study : Research has demonstrated that peptides containing Fmoc-2,3-dehydroval-OH exhibit improved interactions with target proteins involved in disease pathways, making them promising candidates for therapeutic development .

Materials Science

Hydrogel Formation

Fmoc-2,3-dehydroval-OH plays a crucial role in the development of hydrogels through self-assembly processes. These hydrogels can form stable three-dimensional networks that are biocompatible and suitable for various applications including drug delivery systems and tissue engineering.

Characteristics : The hydrogels formed from Fmoc-2,3-dehydroval-OH demonstrate tunable mechanical properties and can encapsulate bioactive molecules, allowing for controlled release in physiological environments. This capability is particularly useful in regenerative medicine where scaffolds are required to support cell growth and tissue regeneration .

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a building block in solid-phase peptide synthesis | Enhances stability and versatility |

| Medicinal Chemistry | Potential drug design and development | Improves bioavailability |

| Hydrogel Formation | Forms biocompatible hydrogels through self-assembly | Tunable properties for drug delivery |

Biotechnological Innovations

Nanomaterials Development

Fmoc-2,3-dehydroval-OH has been utilized in creating functionalized nanomaterials that exhibit enhanced properties for biomedical applications. These include biosensors and drug delivery vehicles that leverage the unique interactions facilitated by this compound.

Example Application : The functionalization of silica nanoparticles with Fmoc-2,3-dehydroval-OH has led to significant advancements in targeted drug delivery systems. These systems can selectively release therapeutic agents in response to specific stimuli (e.g., pH changes), thereby improving treatment efficacy while minimizing side effects .

作用機序

Target of Action

Fmoc-2,3-dehydroval-OH is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group . The primary target of this compound is the amine group of amino acids . The Fmoc group is used as a protecting group for amines during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) process . It protects the amine group at the N-terminus during the peptide chain elongation . After each step of amino acid addition, the Fmoc group is removed, allowing the next amino acid to be added .

Pharmacokinetics

The fmoc group’s stability in various conditions significantly impacts the overall pharmacokinetics of the peptide it is protecting .

Result of Action

The use of Fmoc-2,3-dehydroval-OH in peptide synthesis allows for the creation of complex peptides with precise sequences . This is crucial in proteomics research, where understanding the structure and function of proteins is key .

Action Environment

The action of Fmoc-2,3-dehydroval-OH is influenced by the pH of the environment . A basic environment is necessary for the removal of the Fmoc group . Additionally, the temperature and solvent used can also impact the efficacy and stability of this compound .

生化学分析

Biochemical Properties

Fmoc-2,3-dehydroval-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation . This compound interacts with various enzymes, proteins, and other biomolecules involved in peptide synthesis. For instance, it interacts with coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds . Additionally, Fmoc-2,3-dehydroval-OH can interact with deprotection reagents like piperidine, which removes the Fmoc group to expose the amino group for further reactions .

Cellular Effects

The effects of Fmoc-2,3-dehydroval-OH on various types of cells and cellular processes are primarily related to its role in peptide synthesis. This compound influences cell function by enabling the synthesis of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism . For example, peptides synthesized using Fmoc-2,3-dehydroval-OH can act as signaling molecules that bind to cell surface receptors, triggering intracellular signaling cascades that regulate gene expression and metabolic processes . Additionally, these peptides can be used to study the effects of specific amino acid sequences on cellular functions, providing insights into the molecular mechanisms underlying various biological processes.

Molecular Mechanism

At the molecular level, Fmoc-2,3-dehydroval-OH exerts its effects through its interactions with biomolecules involved in peptide synthesis. The Fmoc group protects the amino group of the amino acid, allowing for selective reactions with coupling reagents to form peptide bonds . The removal of the Fmoc group by deprotection reagents such as piperidine exposes the amino group, enabling further reactions to extend the peptide chain . This process involves a series of binding interactions and chemical reactions that result in the formation of peptides with specific sequences and structures . The ability to control the sequence and structure of peptides synthesized using Fmoc-2,3-dehydroval-OH is essential for studying the structure-function relationships of proteins and peptides.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-2,3-dehydroval-OH can change over time due to factors such as stability and degradation. This compound is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or high temperatures . The stability of Fmoc-2,3-dehydroval-OH is crucial for ensuring consistent results in peptide synthesis experiments. Long-term effects on cellular function can be observed in in vitro or in vivo studies where peptides synthesized using Fmoc-2,3-dehydroval-OH are used to modulate biological processes . These studies can provide valuable information on the stability and efficacy of peptides over extended periods.

Dosage Effects in Animal Models

The effects of Fmoc-2,3-dehydroval-OH can vary with different dosages in animal models. Studies have shown that the dosage of peptides synthesized using this compound can influence their biological activity and toxicity . For instance, low doses of these peptides may have minimal effects on cellular functions, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic processes . Additionally, high doses of peptides synthesized using Fmoc-2,3-dehydroval-OH may cause toxic or adverse effects, highlighting the importance of optimizing dosage levels in experimental studies .

Metabolic Pathways

Fmoc-2,3-dehydroval-OH is involved in metabolic pathways related to peptide synthesis. The Fmoc group is introduced to the amino acid through reactions with reagents such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . During peptide synthesis, the Fmoc group is removed by deprotection reagents like piperidine, allowing the amino group to participate in peptide bond formation . The metabolic pathways involving Fmoc-2,3-dehydroval-OH are essential for the efficient synthesis of peptides with specific sequences and structures .

Transport and Distribution

The transport and distribution of Fmoc-2,3-dehydroval-OH within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported into cells through specific transporters that recognize its structure . Once inside the cell, Fmoc-2,3-dehydroval-OH can interact with binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells are critical for its role in peptide synthesis and its effects on cellular functions .

Subcellular Localization

The subcellular localization of Fmoc-2,3-dehydroval-OH is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell through targeting signals that are recognized by cellular machinery . Additionally, post-translational modifications of Fmoc-2,3-dehydroval-OH can influence its localization and activity within the cell . Understanding the subcellular localization of this compound is essential for elucidating its role in peptide synthesis and its effects on cellular functions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,3-dehydroval-OH typically involves the following steps:

Protection of the Amino Group: The amino group of valine is protected using the Fmoc group. This is usually achieved by reacting valine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.

Introduction of the Double Bond: The double bond is introduced into the valine structure through a dehydrogenation reaction. This can be achieved using various dehydrogenating agents such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production of Fmoc-2,3-dehydroval-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

化学反応の分析

Types of Reactions

Fmoc-2,3-dehydroval-OH undergoes several types of chemical reactions, including:

Oxidation: The double bond in the dehydrovaline moiety can be oxidized to form epoxides or other oxidized derivatives.

Reduction: The double bond can be reduced to form saturated valine derivatives.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C).

Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF).

Major Products Formed

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Saturated valine derivatives.

Substitution: Free amino group derivatives.

類似化合物との比較

Similar Compounds

Fmoc-Val-OH: 9-fluorenylmethoxycarbonyl-valine, a similar compound without the double bond in the valine structure.

Fmoc-Leu-OH: 9-fluorenylmethoxycarbonyl-leucine, a similar compound with a different side chain.

Fmoc-Ile-OH: 9-fluorenylmethoxycarbonyl-isoleucine, a similar compound with a different side chain.

Uniqueness

Fmoc-2,3-dehydroval-OH is unique due to the presence of the double bond in the valine structure. This double bond introduces conformational constraints that can influence the biological activity and stability of peptides. The compound is also unique in its ability to undergo specific chemical reactions, such as oxidation and reduction, which are not possible with the saturated analogs.

生物活性

Fmoc-2,3-dehydroval-OH (Fmoc-ΔVal-OH) is an amino acid derivative that plays a significant role in peptide synthesis and has garnered attention for its potential biological activities. This article explores the compound's characteristics, synthesis, and biological implications, supported by relevant data tables and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 337.37 g/mol

- CAS Number : 198546-38-2

Fmoc-2,3-dehydroval-OH is characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions .

Synthesis

The synthesis of Fmoc-2,3-dehydroval-OH typically involves the introduction of the Fmoc group onto the valine derivative through reactions with Fmoc-Cl or Fmoc-OSu. The process is crucial in generating peptide bonds while maintaining the integrity of sensitive functional groups during synthesis .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various Fmoc derivatives. For instance, compounds similar to Fmoc-2,3-dehydroval-OH have demonstrated activity against a range of bacterial strains. A study on fungal metabolites revealed that certain derivatives exhibit significant antimicrobial activity against Micrococcus luteus and Escherichia coli, suggesting that modifications in the structure can enhance bioactivity .

Peptide Analogues and Receptor Binding

Research has shown that peptides synthesized using Fmoc strategies can exhibit varying affinities for opioid receptors. For example, analogues incorporating the psi(CH-NH) bond demonstrated increased stability and binding affinity at mu and kappa opioid receptors. Such modifications are essential for developing therapeutic agents targeting pain management .

Case Study 1: Anticancer Activity

A notable study investigated the anticancer properties of a related compound, revealing an IC value of 0.077 µg/mL against HCT-116 cancer cells. This suggests that structural analogs of Fmoc-2,3-dehydroval-OH may possess significant anticancer activity, warranting further investigation into their mechanisms of action .

Case Study 2: Peptide Synthesis Efficiency

In a comparative analysis of peptide synthesis efficiency using Fmoc-based strategies versus traditional methods, researchers found that Fmoc protection allowed for greater yield and purity in synthesized peptides. This efficiency is attributed to the selective removal of the Fmoc group without affecting other protecting groups .

Data Table: Biological Activities of Related Compounds

| Compound | Activity Type | IC (µg/mL) | Target Organism/Cell Type |

|---|---|---|---|

| Fmoc-2,3-dehydroval-OH | Antimicrobial | Not specified | Micrococcus luteus, E. coli |

| Analog 1 (related compound) | Anticancer | 0.077 | HCT-116 |

| Dyn A(1-11)-NH2 | Opioid receptor binding | Varies | Guinea pig brain homogenates |

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11H2,1-2H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVIIHAWJFLOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。